molecular formula C20H17NO7 B3582136 ethyl 4-{[(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

ethyl 4-{[(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

Cat. No.: B3582136
M. Wt: 383.4 g/mol
InChI Key: SDPCFHQHQWQJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 4-{[(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate” is a chemical compound that belongs to the class of coumarins . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of this compound involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Molecular Structure Analysis

The structure of the final compounds was adequately confirmed via spectroscopic techniques (IR, 1H NMR, 13C NMR, Mass) and characterization of physical properties .


Chemical Reactions Analysis

The solid layer was separated and washed by dil. HCl (100 mL, 10%), dried, crystallized to gives (V) as yellow crystals (chloroform); mp above 350°C; in yield (80%); IR (KBr) cm –1 showed absorption bands at 1690, 1680 (C=O) of lactone and ketone; 1H NMR (CDCl3) δ (ppm): 0.95 (m, 6H, 2CH3), 1.22 (m, 12H, 4CH3), 2.34 (s, 3H, CH3), 2.72 (q, 4H, 2CH2–N), 3.42 (q, 8H, 4CH2–N), 4.62 (S, 4H, 2CH2 -ph), 7.15–8.4 (m, 13H, aromatic CH) .


Physical and Chemical Properties Analysis

The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .

Mechanism of Action

Coumarins and related derivatives have continued to attract attention for their interesting biological activities. Their anticoagulant, antithrombiotics, antifungal, antiinflammatory, and antiviral activities including human immunodeficiency virus activities are well known .

Safety and Hazards

The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains and a few of them are found to be potent antimicrobial agents .

Future Directions

The development of coumarins as antioxidant agents has attracted much attention in recent years. Coumarins afford an opportunity for the discovery of new antioxidants with truly novel mechanisms of action .

Properties

IUPAC Name

ethyl 4-[(4-methyl-6-nitro-2-oxochromen-7-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO7/c1-3-26-20(23)14-6-4-13(5-7-14)11-27-18-10-17-15(9-16(18)21(24)25)12(2)8-19(22)28-17/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPCFHQHQWQJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)COC2=C(C=C3C(=CC(=O)OC3=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-{[(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-{[(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-{[(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
Reactant of Route 4
ethyl 4-{[(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-{[(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-{[(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.